
3,3-Difluoroazetidin-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoroazetidin-1-amine hydrochloride is a fluorinated four-membered ring heterocyclic compound. It is a derivative of azetidine, which consists of three carbon atoms and one nitrogen atom in its ring structure. The presence of two fluorine atoms at the 3-position of the azetidine ring enhances its lipophilicity and reactivity, making it a valuable building block in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoroazetidin-1-amine hydrochloride typically involves the fluorination of azetidine derivatives. One common method includes the reaction of azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoroazetidin-1-amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and amino derivatives of the original compound.
Oxidation Products: Oxidized forms include ketones and carboxylic acids.
Reduction Products: Reduced forms include alcohols and amines.
Applications De Recherche Scientifique
3,3-Difluoroazetidin-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of fluorescent dyes for bioimaging applications, allowing for the visualization of cellular processes.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), due to its ability to tune the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)
Mécanisme D'action
The mechanism of action of 3,3-Difluoroazetidin-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to participate in nucleophilic substitution reactions, making it a potent nucleophile. The ring strain in the azetidine structure increases the accessibility of the nitrogen electron lone pair, facilitating stronger nucleophilic attacks. This property is exploited in various chemical reactions and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Difluoropyrrolidine hydrochloride
- Azetidine hydrochloride
- 3,3-Difluoroazetidine
Uniqueness
3,3-Difluoroazetidin-1-amine hydrochloride is unique due to its specific substitution pattern and ring structure. The presence of two fluorine atoms at the 3-position of the azetidine ring imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity. These characteristics make it a valuable compound for specialized applications in chemistry, biology, and industry .
Propriétés
Formule moléculaire |
C3H7ClF2N2 |
|---|---|
Poids moléculaire |
144.55 g/mol |
Nom IUPAC |
3,3-difluoroazetidin-1-amine;hydrochloride |
InChI |
InChI=1S/C3H6F2N2.ClH/c4-3(5)1-7(6)2-3;/h1-2,6H2;1H |
Clé InChI |
ZXQVZYGFZQLPOP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1N)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677972.png)
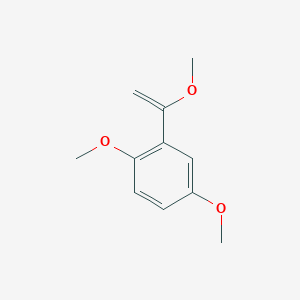
![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
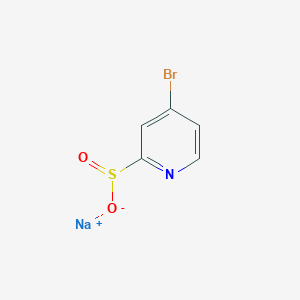
![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
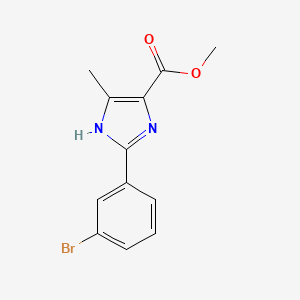
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
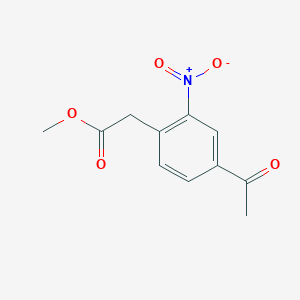
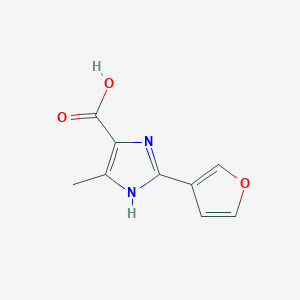
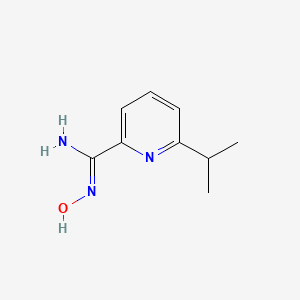
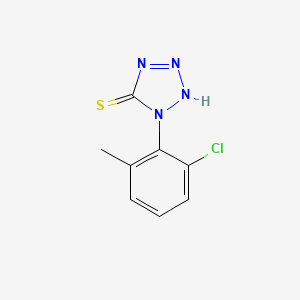
![6-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13678035.png)
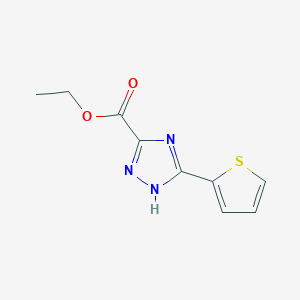
![1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678055.png)
